5-[(Imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid is an organic compound characterized by its unique structural features, including a benzene ring substituted at the 5-position with an imidazol-1-ylmethyl group and two carboxylic acid functionalities at the 1 and 3 positions. This compound has gained attention in coordination chemistry and materials science due to its ability to form coordination polymers and metal complexes.
The reactivity of 5-[(imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid primarily involves its carboxylic acid groups, which can undergo deprotonation to form carboxylate anions. These anions can coordinate with metal ions, leading to the formation of various metal-organic frameworks. For example, it has been documented that this compound can form one-dimensional coordination polymers with copper(II) ions in a 2:1 ratio, showcasing its potential in creating complex structures through coordination chemistry .
Several synthesis methods have been reported for 5-[(imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid:
5-[(Imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid finds applications in various fields:
Interaction studies involving 5-[(imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid typically focus on its ability to coordinate with metal ions. These studies reveal that the compound can form stable complexes through interactions between the nitrogen atoms of the imidazole ring and the carboxylate groups with metal centers. Such interactions are crucial for understanding its role in catalysis and material synthesis .
Several compounds share structural similarities with 5-[(imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid. Here are a few notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1,3-Bis(1H-imidazol-1-yl)benzene | Contains two imidazole rings | Known for forming robust coordination polymers |
Benzimidazolylmethylbenzoic acid | Similar benzoic acid structure | Exhibits different coordination behavior |
2-(Imidazol-1-yl)benzoic acid | Imidazole attached directly to benzoic acid | Focused on biological applications |
5-[(Imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid is unique due to its dual carboxylic acid functionalities that enhance its ability to interact with metal ions compared to other similar compounds. This feature allows for greater versatility in forming various coordination complexes.
Solvothermal methods are pivotal for synthesizing coordination polymers using 5-[(imidazol-1-yl)methyl]isophthalate (imiipa$$^{2-}$$) ligands. In a representative study, cobalt(II) ions reacted with H$$_2$$miipa under solvothermal conditions (120°C, 72 hr) in dimethylformamide (DMF)/water to form a 3D MOF. The imiipa$$^{2-}$$ ligand bridges Co(II) centers via its carboxylate groups, while the imidazole nitrogen participates in secondary coordination, creating a porous framework. Structural diversity is achieved by introducing auxiliary ligands; for example, linear bis(imidazole) linkers like 1,4-bis(imidazolyl)benzene (bib) pillar Co(II)-imiipa layers into three-fold interpenetrated networks.
Ionic liquids enhance solvothermal synthesis by acting as green solvents and structure-directing agents. A nickel complex with 1-methylimidazole was prepared in 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF$$_4$$]), yielding rod-like nanostructures. While this example uses a simpler imidazole derivative, the methodology is transferable to imiipa$$^{2-}$$ systems, where ionic liquids could modulate crystal growth and morphology.
Multicomponent reactions (MCRs) efficiently construct imidazole-functionalized ligands. The Van Leusen reaction, employing TosMIC (tosylmethyl isocyanide) and imines, synthesizes trisubstituted imidazoles. For instance, $$ N $$-aryltrifluoroacetimidoyl chloride reacts with TosMIC under basic conditions to yield 1,4,5-trisubstituted imidazoles. Adapting this to imiipa$$^{2-}$$ derivatives, aldehydes and amines condense with ammonium acetate in ethanol, catalyzed by Fe$$3$$O$$4$$@SiO$$_2$$ nanocomposites, forming tetrasubstituted imidazoles.
A notable example involves CuFe$$2$$O$$4$$ nanoparticles catalyzing the condensation of benzil, aldehydes, and prop-2-ynylamine in H$$_2$$O/EtOH, producing tetrasubstituted imidazoles in 85–92% yields. This method’s scalability and catalyst reusability (six cycles without efficiency loss) highlight its industrial potential.
Post-synthetic modification (PSM) tailors MOF properties by functionalizing pre-synthesized frameworks. A Zn-based ZIF-UC-6 MOF containing 5-aminobenzimidazolate (abIm) linkers was modified with octyl isocyanate. The amine group reacts with isocyanate, forming urea-linked derivatives, as confirmed by $$ ^1\text{H} $$ NMR (new imidazole singlet at 9.53 ppm) and elemental analysis. Despite low conversion (11% of abIm linkers), the modified MOF retained crystallinity, demonstrating PSM’s compatibility with hybrid carboxylate-imidazole systems.
In contrast, unfunctionalized ZIF-8 showed no reactivity under identical conditions, underscoring the necessity of reactive amine sites. This strategy enables the introduction of hydrophobic alkyl chains or fluorescent tags without disrupting the MOF’s structural integrity.
The coordination behavior of 5-[(Imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid with transition metal ions demonstrates remarkable versatility, with distinct binding preferences observed for different metal centers [1] [34]. The ligand exhibits multiple coordination modes that depend on the electronic properties, ionic radius, and preferred coordination geometry of the specific metal ion involved [32] [33].
Silver(I) complexes with imidazole-containing ligands typically exhibit linear or tetrahedral coordination geometries [11]. The soft Lewis acid character of silver(I) shows preferential binding to the nitrogen donor atoms of the imidazole ring over the harder carboxylate oxygen atoms [32]. In coordination polymers incorporating silver(I) ions, the metal centers often bridge between multiple ligand molecules through the imidazole nitrogen atoms, leading to the formation of extended network structures [8] [11]. The coordination number of silver(I) in these systems typically ranges from two to four, with the flexibility of the ligand backbone accommodating various binding arrangements [11].
Copper(II) complexes with 5-[(Imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid demonstrate diverse structural motifs depending on the reaction conditions and auxiliary ligands present [1] [13]. The preferred coordination geometry for copper(II) is square planar or octahedral, with the metal center typically coordinating to both the imidazole nitrogen and carboxylate oxygen atoms [1]. In the reported copper(II) coordination polymer, the metal centers achieve a coordination number of six, being located on centers of crystallographic inversion [1]. The copper(II) cations are linked to four neighboring ligand molecules through both copper-oxygen and copper-nitrogen bonds, creating one-dimensional polymeric chains [1].
The binding pattern in copper(II) systems shows that each ligand molecule coordinates via both carboxylate and imidazole groups to two different copper(II) cations [1]. This bridging coordination mode is essential for the propagation of the polymeric structure and represents the first structural evidence for the formation of coordination polymers with this ligand through multiple metal-ligand bonds [1]. The coordination chains in these structures align parallel to specific crystallographic axes and are further interconnected through strong hydrogen bonds between noncoordinated carboxy groups and coordinated carboxylate groups of neighboring chains [1].
Zinc(II) exhibits a strong preference for tetrahedral coordination geometry when complexed with imidazole-containing carboxylate ligands [12] [14]. The coordination behavior typically involves binding to two imidazole nitrogen atoms and two carboxylate groups from four different ligand molecules in a monodentate fashion [12]. This coordination pattern results in the formation of extended coordination polymers with well-defined structural motifs [4] [5].
In zinc(II) coordination polymers, the metal centers often serve as nodes connecting multiple ligand linkers to create two-dimensional or three-dimensional network structures [4] [14]. The zinc-nitrogen bond distances to imidazole donors typically range from 2.0 to 2.3 Ångströms, while zinc-oxygen distances to carboxylate groups span from 1.9 to 2.1 Ångströms [13]. The tetrahedral coordination environment around zinc(II) promotes the formation of diamond-like or other highly connected topologies in the resulting coordination frameworks [5].
Nickel(II) complexes with imidazole-carboxylate ligands commonly adopt octahedral coordination geometries [13] [15]. The electronic configuration of nickel(II) allows for versatile binding modes, including both monodentate and bidentate coordination of carboxylate groups [13] [37]. In many reported structures, nickel(II) centers coordinate to both the imidazole nitrogen atoms and carboxylate oxygen atoms, achieving coordination numbers of six [13].
The coordination polymer structures formed with nickel(II) often exhibit paddle-wheel or dinuclear motifs, where two nickel centers are bridged by multiple carboxylate groups [13]. In such arrangements, each nickel(II) atom typically exhibits square pyramidal geometry with four carboxylate oxygens in the basal plane and one imidazole nitrogen atom at the apex [13]. The nickel-nickel distances in these dinuclear units typically range from 2.7 to 3.0 Ångströms [13].
Metal Ion | Preferred Coordination Number | Typical Geometry | Bond Distances (Å) | Reference |
---|---|---|---|---|
Silver(I) | 2-4 | Linear/Tetrahedral | Ag-N: 2.1-2.4 | [11] |
Copper(II) | 6 | Octahedral | Cu-N: 2.0-2.3, Cu-O: 1.9-2.4 | [1] |
Zinc(II) | 4 | Tetrahedral | Zn-N: 2.0-2.3, Zn-O: 1.9-2.1 | [12] [13] |
Nickel(II) | 6 | Octahedral | Ni-N: 2.0-2.2, Ni-O: 2.0-2.4 | [13] |
The formation of linear trinuclear manganese secondary building units represents a particularly important structural motif in coordination polymer chemistry [16] [17]. These linear Mn₃ clusters serve as fundamental building blocks that can be interconnected by organic ligands to create extended metal-organic frameworks with unique properties [17] [19].
Linear trinuclear manganese complexes are characterized by three manganese centers arranged in a collinear fashion, typically bridged by carboxylate groups [17] [18]. The central manganese atom in these units often exhibits different coordination characteristics compared to the terminal manganese centers [17]. In many reported structures, the manganese-manganese distances within the trinuclear units range from 3.37 to 3.72 Ångströms, with magnetic properties being sensitive to these structural variations [17].
The role of 5-[(Imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid in constructing these linear Mn₃ secondary building units is facilitated by the spatial arrangement of its donor atoms [40]. The carboxylate groups can effectively bridge manganese centers while the imidazole nitrogen provides additional coordination sites for extending the structure into higher dimensions [6] [40]. The flexibility of the methylene linker allows the ligand to adopt conformations that optimize the manganese-manganese distances within the trinuclear units [17].
In coordination polymers based on linear Mn₃ secondary building units, the trinuclear clusters are often connected through organic ligands to form one-dimensional rod-like structures that can be further cross-linked into two-dimensional or three-dimensional frameworks [16] [19]. The magnetic properties of these systems are particularly noteworthy, as the linear arrangement of manganese centers leads to specific magnetic exchange pathways [17] [20].
The construction of microporous metal-organic frameworks using linear trinuclear manganese secondary building units has been successfully demonstrated [16]. In these structures, the Mn₃ units serve as nodes in the overall network topology, with organic ligands acting as linkers between these nodes [16]. The resulting frameworks often exhibit pcu (primitive cubic) network topology with significant porosity [16].
The antiferromagnetic interactions between manganese centers within the linear trinuclear units typically result in coupling constants ranging from -2.3 to -4.0 K [17]. These weak antiferromagnetic interactions lead to a spin ground state that depends on the specific oxidation states and coordination environments of the manganese centers [17] [22].
The dimensionality of coordination polymer networks formed with 5-[(Imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid is strongly influenced by the coordination modes of the ligand and the geometric preferences of the metal centers [24] [25]. The ligand's ability to adopt multiple binding configurations allows for the systematic control of framework dimensionality through careful selection of synthetic conditions and metal ions [26] [30].
Two-dimensional coordination polymers are typically formed when the ligand adopts a bridging coordination mode that extends the structure in only two spatial directions [24] [26]. In these systems, the metal centers often act as nodes with planar connectivity, leading to the formation of layered structures [24]. The most common two-dimensional topologies observed include square lattice (sql) networks and honeycomb (hexagonal) arrangements [4] [24].
The formation of two-dimensional networks is often favored when the carboxylate groups of the ligand coordinate in a monodentate fashion to metal centers, while the imidazole nitrogen provides additional connectivity within the plane [10] [30]. In cadmium-based systems, two-dimensional network structures have been reported where the metal centers are connected by the ligand to form (4,4)-connected square lattice topologies [7] [10].
The dimensionality control in these systems can be achieved by varying the auxiliary ligands or reaction conditions [28]. For example, the use of different solvents or pH conditions can influence the protonation state of the ligand and consequently affect the coordination modes and resulting dimensionality [28] [30].
Three-dimensional coordination networks are formed when the ligand provides connectivity in all three spatial directions [25] [26]. This typically occurs when both the carboxylate groups and the imidazole nitrogen participate in bridging coordination modes that extend the structure beyond two dimensions [5] [24].
The formation of three-dimensional frameworks often involves the creation of interpenetrated networks, where multiple independent frameworks are interwoven to maximize space filling [52]. In many reported systems, the three-dimensional networks exhibit specific topologies such as diamond (dia), face-centered cubic (fcu), or more complex arrangements [4] [5].
The influence of metal ion selection on dimensionality is particularly pronounced [28]. Metals with higher coordination numbers and more flexible coordination geometries tend to promote three-dimensional network formation [24]. For example, zinc(II) and copper(II) complexes often form three-dimensional frameworks due to their ability to coordinate to multiple ligand molecules simultaneously [4] [5].
Dimensionality | Common Topologies | Metal Preferences | Coordination Modes | Reference |
---|---|---|---|---|
2D | sql, honeycomb | Cd(II), Ni(II) | Monodentate carboxylate | [7] [10] |
3D | dia, fcu | Zn(II), Cu(II) | Bridging carboxylate + imidazole | [4] [5] |
The systematic study of dimensionality control has revealed that the molar ratio of metal ions to ligands plays a crucial role in determining the final network structure [28]. Higher metal-to-ligand ratios often favor the formation of more highly connected three-dimensional networks, while lower ratios may result in two-dimensional layered structures [28].
The role of interpenetration in controlling framework properties has been extensively studied [52]. Interpenetrated three-dimensional networks often exhibit enhanced stability and modified pore characteristics compared to their non-interpenetrated counterparts [52]. The degree of interpenetration can be controlled through synthetic conditions, with factors such as temperature, concentration, and solvent choice influencing the final structure [52].